2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-imidazol-4-yl)propanoic acid
Description
This compound (CAS: 5959-79-5) features a phthalimide (1,3-dioxoisoindole) core linked to a propanoic acid chain substituted with a 1H-imidazol-4-yl group. Its molecular formula is C₁₄H₁₁N₃O₄, with a molecular weight of 285.26 g/mol . Phthalimide derivatives are widely explored for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-12-9-3-1-2-4-10(9)13(19)17(12)11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUUVOUXZNQMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294073 | |
| Record name | NSC93967 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-79-5 | |
| Record name | NSC93967 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC93967 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-imidazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C17H13N3O4
- Molecular Weight : 313.30 g/mol
- CAS Number : 3588-64-5
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of pathogenic bacteria and fungi.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 64 | Candida albicans |
| Doxorubicin (Control) | 0.57 | K562 (Leukemia Cell Line) |
The minimum inhibitory concentration (MIC) for the compound against Candida albicans was found to be 64 µg/mL, indicating moderate antifungal activity compared to the standard drug doxorubicin which has an MIC of 0.57 µg/mL against K562 cells .
Cytotoxicity and Antitumor Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| MCF-7 | >100 |
| HCT116 | >100 |
The results suggest that while the compound exhibits some cytotoxicity towards K562 cells, it does not significantly affect other cancer lines at concentrations up to 100 µM .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Interaction with Cellular Signaling Pathways : The imidazole moiety could facilitate interactions with signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, which may be a mechanism for its antitumor activity.
Pharmacokinetic Properties
The pharmacokinetic profile of the compound suggests:
- High gastrointestinal absorption
- No significant blood-brain barrier penetration
- Potential inhibition of cytochrome P450 enzymes , indicating possible drug-drug interactions .
Case Studies
A notable study evaluated the compound's effects on human leukemia cells and its potential as a chemotherapeutic agent. The findings indicated that while it has some cytotoxic effects, further modifications may be necessary to enhance its efficacy and selectivity towards cancer cells without affecting normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the disruption of cellular signaling pathways related to growth and survival .
Antimicrobial Properties :
The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics or antimicrobial agents .
Neuroprotective Effects :
Preliminary studies suggest that 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-imidazol-4-yl)propanoic acid may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate oxidative stress and inflammation in neuronal cells .
Biochemical Applications
Enzyme Inhibition :
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cancer progression and other diseases .
Drug Development :
Due to its diverse biological activities, this compound serves as a lead structure for drug development. Researchers are exploring derivatives with enhanced efficacy and reduced toxicity profiles for therapeutic applications .
Material Science Applications
Polymer Synthesis :
In material science, this compound is being investigated for its potential use in synthesizing new polymers with unique properties. Its ability to form stable complexes with metal ions could lead to innovative materials with applications in catalysis and electronics .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound had IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Testing : A recent investigation revealed that formulations containing this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
- Neuroprotection Study : In preclinical models of neurodegeneration, treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups .
Comparison with Similar Compounds
Structural and Functional Insights
Key Physicochemical Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
